(2Z)-2-cyano-2-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hydrazinylidene}ethanamide
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Overview
Description
2-cyano-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]hydrazono}acetamide is a complex organic compound characterized by the presence of a cyano group, a sulfonyl group, and a hydrazono group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]hydrazono}acetamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-(1-pyrrolidinylsulfonyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Introduction of the Cyano Group: The hydrazone intermediate is then reacted with cyanoacetic acid or its derivatives under basic conditions to introduce the cyano group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]hydrazono}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the hydrazono group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, thiols, and reduced hydrazones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]hydrazono}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]hydrazono}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and the sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, alter signal transduction pathways, and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-2-{[4-(methylsulfonyl)phenyl]hydrazono}acetamide
- 2-cyano-2-{[4-(ethylsulfonyl)phenyl]hydrazono}acetamide
- 2-cyano-2-{[4-(phenylsulfonyl)phenyl]hydrazono}acetamide
Uniqueness
2-cyano-2-{[4-(1-pyrrolidinylsulfonyl)phenyl]hydrazono}acetamide is unique due to the presence of the pyrrolidinylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N5O3S |
---|---|
Molecular Weight |
321.36 g/mol |
IUPAC Name |
(1Z)-2-amino-2-oxo-N-(4-pyrrolidin-1-ylsulfonylanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C13H15N5O3S/c14-9-12(13(15)19)17-16-10-3-5-11(6-4-10)22(20,21)18-7-1-2-8-18/h3-6,16H,1-2,7-8H2,(H2,15,19)/b17-12- |
InChI Key |
MZVWWXDREQBHSQ-ATVHPVEESA-N |
Isomeric SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N/N=C(/C#N)\C(=O)N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C(=O)N |
Origin of Product |
United States |
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